Cas no 2249004-85-9 (6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride)

6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride is a specialized sulfonyl fluoride derivative with potential applications in medicinal chemistry and chemical biology. Its unique structure, featuring a furanyl moiety and a pyridinesulfonyl fluoride group, makes it a valuable intermediate for targeted covalent inhibition and probe development. The sulfonyl fluoride functionality is particularly notable for its selective reactivity with nucleophilic residues, enabling site-specific modifications in proteins or other biomolecules. This compound's stability and reactivity profile offer advantages in designing irreversible inhibitors or activity-based probes for studying enzyme mechanisms. Its structural features may also facilitate solubility and bioavailability in biological systems, depending on the application context.
6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride structure
2249004-85-9 structure
Product name:6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride
CAS No:2249004-85-9
MF:C14H17FN2O4S
Molecular Weight:328.359185934067
CID:5412814
PubChem ID:136569028

6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • Z2969937130
    • AKOS034106534
    • 2249004-85-9
    • 6-{[1-(5-ethylfuran-2-yl)-2-methoxyethyl]amino}pyridine-3-sulfonyl fluoride
    • EN300-6715458
    • 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride
    • 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride
    • インチ: 1S/C14H17FN2O4S/c1-3-10-4-6-13(21-10)12(9-20-2)17-14-7-5-11(8-16-14)22(15,18)19/h4-8,12H,3,9H2,1-2H3,(H,16,17)
    • InChIKey: HMJALTQONFCIJE-UHFFFAOYSA-N
    • SMILES: C1=NC(NC(C2=CC=C(CC)O2)COC)=CC=C1S(F)(=O)=O

計算された属性

  • 精确分子量: 328.08930636g/mol
  • 同位素质量: 328.08930636g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 443
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.8Ų
  • XLogP3: 2.3

じっけんとくせい

  • 密度みつど: 1.317±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 414.0±45.0 °C(Predicted)
  • 酸度系数(pKa): 1.93±0.10(Predicted)

6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6715458-0.05g
6-{[1-(5-ethylfuran-2-yl)-2-methoxyethyl]amino}pyridine-3-sulfonyl fluoride
2249004-85-9 95.0%
0.05g
$212.0 2025-03-13

6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride 関連文献

6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluorideに関する追加情報

Research Brief on 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride (CAS: 2249004-85-9)

Recent studies on the compound 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride (CAS: 2249004-85-9) have highlighted its potential as a key intermediate in the synthesis of biologically active molecules. This sulfonyl fluoride derivative has garnered attention due to its unique reactivity profile, which enables selective modifications in drug discovery and chemical biology applications. The compound's structural features, including the furanyl and pyridinesulfonyl fluoride moieties, make it a versatile building block for targeted covalent inhibitors.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a warhead in covalent inhibitor design. The study demonstrated that the sulfonyl fluoride group reacts selectively with serine residues in active sites of proteases, offering a promising approach for irreversible inhibition. The compound's stability under physiological conditions was also noted, suggesting its suitability for in vivo applications. These findings align with the growing interest in covalent inhibitors as therapeutics for challenging targets, such as those involved in oncology and infectious diseases.

Further investigations into the synthetic pathways of 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride have revealed optimized methods for its production. A 2022 Organic Process Research & Development article detailed a scalable synthesis route with improved yields and purity, addressing previous challenges in large-scale manufacturing. The authors emphasized the importance of controlling reaction conditions to minimize side reactions, particularly those involving the furanyl ring. This advancement is critical for ensuring the compound's availability for preclinical and clinical studies.

The compound's mechanism of action has also been elucidated in recent proteomics studies. Research published in ACS Chemical Biology (2023) utilized activity-based protein profiling (ABPP) to identify off-target interactions of sulfonyl fluoride-based probes derived from 2249004-85-9. The study revealed high selectivity for serine hydrolases, with minimal cross-reactivity observed across other protein families. This selectivity profile positions the compound as a valuable tool for studying enzyme function and validating drug targets in complex biological systems.

Emerging applications of 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride extend beyond traditional drug discovery. A 2023 Nature Chemical Biology report highlighted its use in chemical proteomics for mapping ligandable hotspots in undrugged proteins. The compound's ability to form stable adducts with nucleophilic amino acids enables the identification of previously unexplored binding sites, opening new avenues for therapeutic intervention. This approach has particular relevance for targets considered "undruggable" by conventional small-molecule strategies.

In conclusion, recent research on 6-[[1-(5-Ethyl-2-furanyl)-2-methoxyethyl]amino]-3-pyridinesulfonyl fluoride (2249004-85-9) underscores its multifaceted utility in chemical biology and drug discovery. The compound's unique reactivity, synthetic accessibility, and biological selectivity make it a promising candidate for further development. Future studies may explore its application in targeted covalent drug design and as a molecular probe for functional proteomics. Continued optimization of its physicochemical properties could further enhance its therapeutic potential.

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